molecular formula C15H14N2S2 B11959105 3,5-Diphenyl-1,3,5-thiadiazinane-2-thione CAS No. 14318-36-6

3,5-Diphenyl-1,3,5-thiadiazinane-2-thione

Cat. No.: B11959105
CAS No.: 14318-36-6
M. Wt: 286.4 g/mol
InChI Key: KBPSVLPWPIBVDP-UHFFFAOYSA-N
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Description

3,5-Diphenyl-1,3,5-thiadiazinane-2-thione is a heterocyclic compound that belongs to the class of thiadiazines This compound is characterized by a thiadiazine ring with two phenyl groups attached at the 3 and 5 positions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Diphenyl-1,3,5-thiadiazinane-2-thione typically involves the reaction of dithiocarbamates with formaldehyde and primary amines. The formation of the thiadiazine ring is achieved via a one-pot domino reaction between the pre-formed dithiocarbamate, formaldehyde, and the amine component . The reaction conditions often include mild temperatures and the use of solvents such as ethanol or methanol.

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions: 3,5-Diphenyl-1,3,5-thiadiazinane-2-thione undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include sulfoxides, sulfones, thiols, amines, and various substituted derivatives of the parent compound .

Mechanism of Action

The mechanism of action of 3,5-Diphenyl-1,3,5-thiadiazinane-2-thione involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Uniqueness: 3,5-Diphenyl-1,3,5-thiadiazinane-2-thione stands out due to its unique combination of biological activities, including enzyme inhibition, antimicrobial, and antioxidant properties. Its structural features allow for diverse chemical modifications, making it a versatile compound in research and industrial applications .

Properties

CAS No.

14318-36-6

Molecular Formula

C15H14N2S2

Molecular Weight

286.4 g/mol

IUPAC Name

3,5-diphenyl-1,3,5-thiadiazinane-2-thione

InChI

InChI=1S/C15H14N2S2/c18-15-17(14-9-5-2-6-10-14)11-16(12-19-15)13-7-3-1-4-8-13/h1-10H,11-12H2

InChI Key

KBPSVLPWPIBVDP-UHFFFAOYSA-N

Canonical SMILES

C1N(CSC(=S)N1C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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